molecular formula C7H9BrN2O2 B2390745 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1006451-37-1

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2390745
CAS RN: 1006451-37-1
M. Wt: 233.065
InChI Key: ZLQGMHAFGMQGTD-UHFFFAOYSA-N
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Description

“4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H3BrN2O2 . The average mass is 190.983 Da and the monoisotopic mass is 189.937775 Da .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The density of “this compound” is 2.1±0.1 g/cm3. It has a boiling point of 440.6±30.0 °C at 760 mmHg. The flash point is 220.3±24.6 °C .

Advantages and Limitations for Lab Experiments

The use of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is stable and can be stored at room temperature. Third, it is relatively non-toxic and has low reactivity. Finally, it is easily soluble in organic solvents.
However, there are some limitations to the use of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA in laboratory experiments. First, it is not highly soluble in water, which can limit its use in certain types of experiments. Second, it is relatively unstable in the presence of light and oxygen, and can degrade over time. Finally, it can react with other compounds, which can lead to the formation of unwanted byproducts.

Future Directions

The use of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA in scientific research is likely to continue to expand in the future. Possible future directions include the development of new methods for synthesizing 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA, the development of new applications for 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA in biochemistry, physiology, and pharmacology, and the development of new compounds based on 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA. In addition, further research is needed to better understand the exact mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA and its effects on biological systems.

Synthesis Methods

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA can be synthesized by a variety of methods. The most common method is the reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with bromine in the presence of a Lewis acid. This reaction produces 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid as the desired product. Other methods of synthesis include the reaction of this compound with anhydrous hydrazine, and the reaction of this compound with bromoacetyl bromide in the presence of a Lewis acid.

Scientific Research Applications

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA is widely used in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It has been used as a research tool to study the effects of various compounds on biological systems. For example, 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA has been used in studies to investigate the effects of various compounds on the activity of enzymes, the metabolism of drugs, and the regulation of gene expression. In addition, it has been used to investigate the effects of various compounds on the immune system, the cardiovascular system, and the nervous system.

Safety and Hazards

“4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-1-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQGMHAFGMQGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006451-37-1
Record name 4-bromo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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